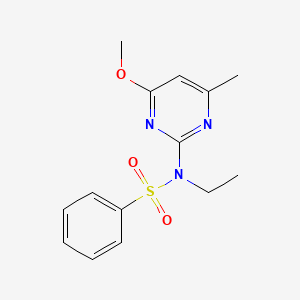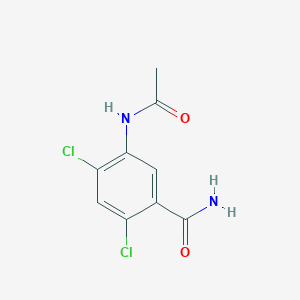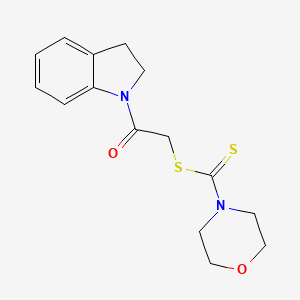![molecular formula C17H20F2N2O4 B5660861 1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5660861.png)
1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-difluorophenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is a chemical compound with potential relevance in various scientific and medicinal fields. Although specific literature directly addressing this compound is scarce, similar compounds with piperazine cores have been extensively studied for their chemical, physical properties, and biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives involves multi-step chemical reactions, starting from basic building blocks like 2-acetylfuran, aromatic aldehyde, and piperazine itself. A common method includes Claisen Schmidt condensation, cyclization, and Mannich’s reaction to produce the desired product. These compounds' chemical structures are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, often accompanied by various substituents that determine their chemical behavior and interaction with biological targets. Techniques like X-ray crystallography and NMR spectroscopy are pivotal in elucidating these compounds' structure, showcasing features like chair conformation of the piperazine ring and the spatial arrangement of substituents (Xuejun Chen et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including substitution, decarboxylation, and defluorination, influenced by factors like the presence of reagents and environmental conditions (e.g., light, pH). These reactions often result in significant changes in the compound's chemical structure and properties (Mella et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. These properties are typically determined through empirical testing and play a significant role in the compound's handling and formulation (He et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, acidity or basicity, and the potential for forming bonds or complexes, are fundamental for predicting how these compounds will interact in chemical reactions or within biological systems. These properties are often inferred from the compound's structure and confirmed through experimental studies (S. Campbell et al., 1987).
Propriétés
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O4/c18-12-3-4-14(13(19)10-12)25-11-16(22)20-5-7-21(8-6-20)17(23)15-2-1-9-24-15/h3-4,10,15H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYNLKSESDEMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5660781.png)


![2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5660798.png)

![2-(3-methylbutyl)-8-(propoxyacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5660815.png)


![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)


![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)

